![molecular formula C8H12N2O B6618763 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole CAS No. 1533442-54-4](/img/structure/B6618763.png)
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole
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Overview
Description
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole, also known as THPP, is a heterocyclic compound that has been studied for its potential applications in both scientific research and industrial synthesis. THPP is an aromatic compound with four fused rings, and it has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. It has been found to have a range of biochemical and physiological effects, making it a useful tool for studying the effects of drugs and other compounds on biological systems. In addition, 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole has been studied for its potential use as an antioxidant, and it has been found to have anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole is not fully understood, but it is believed to involve the binding of the compound to specific receptors on the surface of cells. This binding triggers a cascade of biochemical reactions, which can lead to a range of physiological effects. For example, 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole has been found to modulate the activity of enzymes involved in the metabolism of drugs, which can lead to changes in the absorption and elimination of the drugs.
Biochemical and Physiological Effects
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole has been found to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antioxidant properties. In addition, 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole has been found to modulate the activity of enzymes involved in the metabolism of drugs, which can lead to changes in the absorption and elimination of the drugs. It has also been found to have an effect on the expression of certain genes, which can lead to changes in the expression of proteins involved in a variety of cellular processes.
Advantages and Limitations for Lab Experiments
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. In addition, it is non-toxic and can be easily isolated and purified. However, there are also some limitations to using 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole in lab experiments. For example, the mechanism of action of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole is not fully understood, and it can be difficult to control the dose of the compound when conducting experiments.
Future Directions
There are a number of potential future directions for the study of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole. Further research could be conducted to better understand the mechanism of action of the compound, as well as its potential therapeutic applications. In addition, further research could be conducted to explore the potential use of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole as an antioxidant and its effects on the expression of certain genes. Finally, research could be conducted to explore the potential use of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole in drug delivery systems and its ability to modulate the activity of enzymes involved in drug metabolism.
Synthesis Methods
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole can be synthesized through a variety of methods, including the condensation of 4-hydroxy-2-methyl-2H-pyran-3-one and hydrazine hydrate in the presence of an acid catalyst. This method involves the reaction of the two starting materials in an aqueous solution of an acid catalyst, such as hydrochloric acid, at a temperature of 80-90°C. The reaction produces 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole in an aqueous solution, which can then be isolated by precipitation and purified by column chromatography.
properties
IUPAC Name |
5-(oxan-4-yl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-4-9-10-8(1)7-2-5-11-6-3-7/h1,4,7H,2-3,5-6H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOYWQIBQOXWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole | |
CAS RN |
1533442-54-4 |
Source
|
Record name | 5-(oxan-4-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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